Thermodynamic Stability: Quantifying Metastability Relative to Cyanogen (NCCN)
Bisisocyanide (CNNC) is the least stable C2N2 isomer. Its thermodynamic stability is quantified by its enthalpy of formation, which is significantly higher than that of its stable counterpart, Cyanogen (NCCN). This difference directly impacts its reactivity, isolation, and handling requirements [1].
| Evidence Dimension | Standard Enthalpy of Formation (ΔfH°) at 298.15 K |
|---|---|
| Target Compound Data | 613.2 kJ/mol (gas phase) [2] |
| Comparator Or Baseline | Cyanogen (NCCN, CAS 460-19-5): 310.15 kJ/mol (gas phase) [3] |
| Quantified Difference | CNNC is 303.05 kJ/mol (approximately 72.4 kcal/mol) less stable than NCCN. |
| Conditions | Gas phase; data derived from Active Thermochemical Tables (ATcT). |
Why This Matters
The large enthalpy difference directly translates to a requirement for specialized, low-temperature procurement and handling; CNNC cannot be stored or used under standard laboratory conditions applicable to NCCN.
- [1] Wiley-VCH Verlag GmbH & Co. KGaA. 'Diisocyanogen.' Published online: 30 Dec 2003. DOI: 10.1002/9780471741725.ch12. View Source
- [2] Active Thermochemical Tables (ATcT). 'Diisocyanogen (CNNC) Enthalpy of Formation.' Version 1.122p. View Source
- [3] Active Thermochemical Tables (ATcT). 'Cyanogen (NCCN) Enthalpy of Formation.' Version 1.220. View Source
